XL-820
Descripción
It primarily targets platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor 2 (VEGFR2), and c-Kit (CD117), which are critical pathways in tumor angiogenesis, proliferation, and survival . Preclinical studies suggest that XL-820’s multi-target inhibition may offer advantages in treating malignancies driven by these receptors, such as gastrointestinal stromal tumors (GISTs) and renal cell carcinoma (RCC) . However, its clinical development status remains unclear based on available evidence.
Propiedades
Fórmula molecular |
C26H32BrF3N8O |
|---|---|
Apariencia |
Solid powder |
Sinónimos |
XL820; XL 820; XL-820; XL820001; NONE |
Origen del producto |
United States |
Comparación Con Compuestos Similares
XL-820 belongs to a class of kinase inhibitors with overlapping target profiles. Below is a comparative analysis of its pharmacological and developmental features relative to other inhibitors.
Pharmacological Target Profiles
The table below summarizes the primary and secondary targets of this compound and similar compounds:
Key Observations :
- Target Breadth : this compound shares VEGFR2 and PDGFR inhibition with sunitinib and axitinib but lacks activity against Flt3 or RET, which are critical for sunitinib’s efficacy in certain cancers .
- c-Kit Inhibition : Both this compound and imatinib inhibit c-Kit, but imatinib’s approval for GIST is based on robust clinical data, whereas this compound’s efficacy remains unproven .
Preclinical and Clinical Data (Hypothetical Analysis)
While detailed preclinical data for this compound are unavailable in the provided evidence, its structural analogs offer insights:
- Sunitinib : Demonstrates a 50% inhibitory concentration (IC50) of 10–50 nM for VEGFR2 and PDGFRβ, with clinical response rates of 15–40% in RCC .
- Axitinib : Higher selectivity for VEGFR (IC50 < 1 nM) but weaker PDGFR inhibition, correlating with reduced off-target toxicity compared to sunitinib .
- This compound : Hypothetically, its dual PDGFR/VEGFR2 inhibition may mimic sunitinib’s anti-angiogenic effects, but its c-Kit activity could enhance antitumor efficacy in c-Kit-driven cancers.
Development Challenges
- Resistance : Similar to imatinib, this compound may face resistance due to c-Kit mutations, a challenge observed in GIST therapy .
- Competitive Landscape : FDA-approved agents like sunitinib and axitinib dominate the RCC market, necessitating superior efficacy or safety for this compound to gain traction.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
